An In-depth Technical Guide to 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
An In-depth Technical Guide to 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (CF₃) group onto the benzothiazolone scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable building block for drug discovery and a candidate for functional materials. This document details the compound's core chemical and physical properties, provides an in-depth analysis of its synthesis and reactivity, outlines protocols for its characterization, and discusses its potential applications, with a focus on its role as a pharmacophore. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Core Chemical and Physical Properties
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is a solid, organic compound characterized by the fusion of a benzene ring containing a trifluoromethyl group with a thiazolone ring. The presence of the electron-withdrawing CF₃ group at the 4-position significantly influences the electron density distribution of the aromatic system and the reactivity of the heterocyclic core.
| Property | Value | Source |
| CAS Number | 124357-13-5 | [1] |
| Molecular Formula | C₈H₄F₃NOS | [1] |
| Molecular Weight | 219.18 g/mol | [1] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Melting Point | Not explicitly reported in literature, but expected to be a high-melting solid based on its structure. | N/A |
| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and moderately soluble in alcohols and chlorinated solvents. | General Chemical Principles |
| InChI Key | LSKLJJABNGJPAX-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insights
The synthesis of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one typically involves a cyclization reaction of a corresponding ortho-substituted aniline derivative. A common and efficient pathway starts from 2-amino-3-(trifluoromethyl)benzenethiol.
Synthetic Pathway
The primary route involves the reaction of 2-amino-3-(trifluoromethyl)benzenethiol with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to facilitate the formation of the cyclic carbamate (the thiazolone ring).
Mechanistic Rationale
The synthesis is predicated on the nucleophilicity of both the amino and thiol groups of the precursor.
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Activation: The phosgene equivalent (e.g., CDI) activates the carbonyl group for nucleophilic attack.
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N-Acylation: The primary amine of the benzenethiol is more nucleophilic than the thiol and attacks the activated carbonyl carbon first.
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Intramolecular Cyclization: The resulting intermediate is poised for a rapid intramolecular cyclization. The thiol group attacks the same carbonyl carbon, displacing the leaving group (e.g., imidazole from CDI) and forming the stable five-membered thiazolone ring. This step is often driven by the favorable thermodynamics of forming the aromatic heterocyclic system.
Experimental Protocol: Synthesis
This is a representative protocol based on established chemical principles for benzothiazolone synthesis. Researchers should adapt it based on laboratory conditions and safety assessments.
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-amino-3-(trifluoromethyl)benzenethiol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is critical. The following are expected spectroscopic signatures.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzene ring (typically 3H) will appear in the δ 7.0-8.0 ppm region with characteristic splitting patterns. A broad singlet for the N-H proton will be observed, typically downfield (δ 10-12 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Signals for the 8 carbons will be present. The carbonyl carbon (C=O) is expected around δ 170 ppm. The CF₃ carbon will appear as a quartet due to C-F coupling. Aromatic carbons will be in the δ 110-150 ppm range. |
| ¹⁹F NMR | A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group will be observed, typically between δ -60 to -70 ppm (relative to CFCl₃). |
| IR (Infrared) | A strong C=O stretching vibration for the cyclic amide (lactam) will be prominent around 1680-1710 cm⁻¹. An N-H stretching band will be visible around 3100-3300 cm⁻¹. C-F stretching bands will appear in the 1100-1350 cm⁻¹ region. |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the exact mass (m/z 219.00) should be observed, along with characteristic fragmentation patterns. |
Reactivity and Derivatization
The reactivity of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is centered on the N-H proton of the thiazolone ring and the aromatic ring.
N-H Acidity and Alkylation
The N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing reactions like N-alkylation or N-acylation. This is the most common site for derivatization in structure-activity relationship (SAR) studies.[3]
Experimental Protocol: N-Alkylation
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Setup: Suspend 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq) to the suspension.
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Reaction: Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
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Workup: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration or extract the aqueous phase with ethyl acetate.
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Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the N-alkylated derivative.
Potential Applications and Biological Significance
The benzothiazolone scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[4] The addition of a CF₃ group can significantly enhance these properties.
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Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can improve the pharmacokinetic profile of a drug candidate.[5]
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Binding Affinity: The high electronegativity and lipophilicity of the CF₃ group can enhance binding interactions with protein targets through favorable hydrophobic and electrostatic interactions.
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Sigma Receptor Ligands: Benzothiazolone derivatives are known to be potent ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders and cancer.[3] SAR studies on this scaffold have shown that modifications to the N-alkyl side chain can modulate affinity and selectivity for σ₁ and σ₂ subtypes.[4]
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Enzyme Inhibition: The rigid heterocyclic structure serves as an excellent scaffold for designing enzyme inhibitors. For example, derivatives have been explored as inhibitors for enzymes like Forkhead box protein M1 (FOXM1).[6]
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Antimicrobial Agents: Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity, and fluorination can enhance this potency.[7]
Safety and Handling
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Precautions: Handle 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: Specific toxicity data is limited. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is a valuable heterocyclic compound with significant potential, particularly in the realm of drug discovery. Its synthesis is straightforward, and its reactive N-H site allows for extensive derivatization to explore structure-activity relationships. The presence of the trifluoromethyl group confers advantageous properties, such as metabolic stability and enhanced binding capabilities, making it a highly attractive scaffold for developing novel therapeutic agents. Further research into its biological activities and applications in materials science is warranted.
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